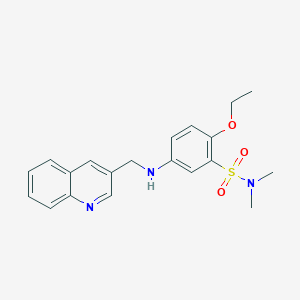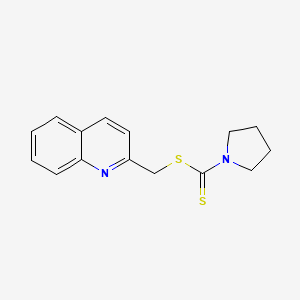![molecular formula C9H11N5O2 B7057469 2-Methyl-4-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7057469.png)
2-Methyl-4-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1-methylpyrazole. This can be achieved by reacting hydrazine with acetylacetone under acidic conditions.
Attachment of the Triazole Moiety: The next step involves the formation of the triazole ring. This is done by reacting the 1-methylpyrazole with an appropriate nitrile compound in the presence of a base such as sodium ethoxide.
Final Assembly: The final step is the coupling of the triazole and pyrazole rings. This is typically achieved through a condensation reaction using a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The triazole and pyrazole rings can participate in various substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents such as alkyl halides can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential use in drug development. Its triazole and pyrazole moieties are of particular interest due to their presence in many pharmacologically active compounds. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including as a catalyst or an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound with broad applications in pharmaceuticals and agriculture.
1-Methylpyrazole: A pyrazole derivative used as an antidote for methanol poisoning and in various chemical syntheses.
2-Methyl-4-oxo-1,2,4-triazolidine-3-one: A related triazole compound with similar chemical properties.
Uniqueness
2-Methyl-4-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]-1,2,4-triazol-3-one is unique due to its combined triazole and pyrazole structure. This dual functionality provides a versatile platform for chemical modifications and enhances its potential biological activity. Its specific substitution pattern also allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-4-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-12-4-7(3-10-12)8(15)5-14-6-11-13(2)9(14)16/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDXMNVLVCHFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CN2C=NN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7057386.png)
![7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B7057394.png)
![2-[(5-bromo-2-fluorophenyl)methyl-(1H-indazol-6-ylmethyl)amino]ethanol](/img/structure/B7057402.png)
![4-[(1-Propan-2-ylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7057410.png)
![[4-[(3-Hydroxy-6-methylpyridin-2-yl)methylamino]phenyl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7057412.png)

![4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide](/img/structure/B7057426.png)
![9-[(5-Chloro-4-fluoro-2-hydroxyphenyl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B7057439.png)
![1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one](/img/structure/B7057444.png)

![[4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7057455.png)
![1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7057479.png)
![6-[[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057483.png)
![1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea](/img/structure/B7057490.png)
